molecular formula C14H17N3O2 B7479282 4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one

4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B7479282
M. Wt: 259.30 g/mol
InChI Key: PAVOHOLRIIIWBS-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of quinoxaline derivatives with pyrrolidine. One common method includes the acylation of 1,3-dihydroquinoxalin-2-one with 2-pyrrolidin-1-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Quinoxaline derivatives: Compounds with a quinoxaline core are often studied for their antimicrobial and anticancer properties.

Uniqueness

4-(2-Pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of a quinoxaline core and a pyrrolidine substituent. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-13-9-17(12-6-2-1-5-11(12)15-13)14(19)10-16-7-3-4-8-16/h1-2,5-6H,3-4,7-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVOHOLRIIIWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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